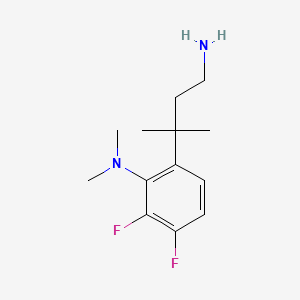
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline is an organic compound with a complex structure that includes both fluorine and amino groups
Vorbereitungsmethoden
The synthesis of 6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline typically involves multiple steps. One common method includes the reaction of a precursor compound with specific reagents under controlled conditions. For example, the synthesis might start with a difluoroaniline derivative, which is then subjected to alkylation and amination reactions to introduce the amino and methylbutan-2-yl groups. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Analyse Chemischer Reaktionen
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets. This can lead to changes in cellular processes and pathways, which can be harnessed for therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline include:
tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate: Used in the synthesis of biologically active compounds.
tert-butyl (4-amino-2-methylbutan-2-yl) (methyl)carbamate: Known for its versatility in chemical reactions.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C13H20F2N2 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C13H20F2N2/c1-13(2,7-8-16)9-5-6-10(14)11(15)12(9)17(3)4/h5-6H,7-8,16H2,1-4H3 |
InChI-Schlüssel |
UURWVHWLBLBLFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCN)C1=C(C(=C(C=C1)F)F)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


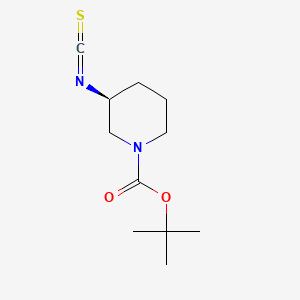
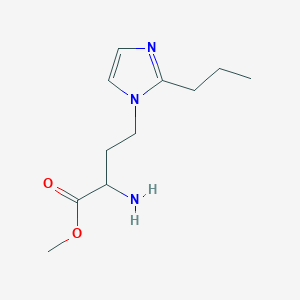
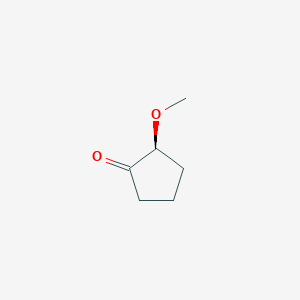
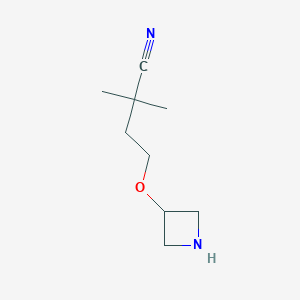
![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)
![3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)

![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
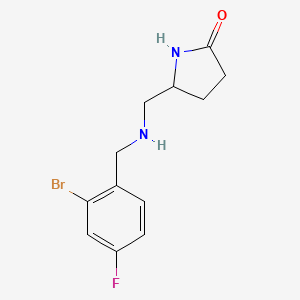
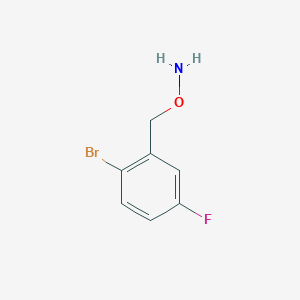
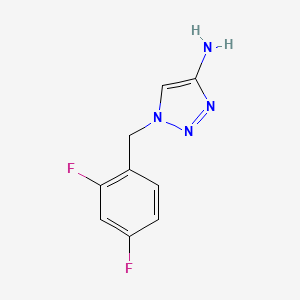
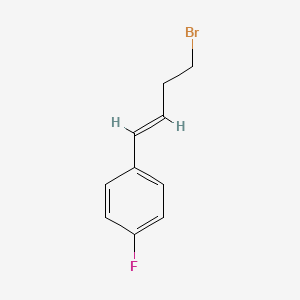
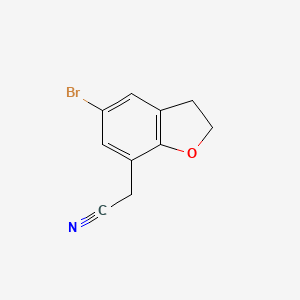
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13540498.png)
